molecular formula C12H10CuO2P B1593256 Copper (I) diphenylphosphinate CAS No. 1011257-42-3

Copper (I) diphenylphosphinate

Cat. No.: B1593256
CAS No.: 1011257-42-3
M. Wt: 280.73 g/mol
InChI Key: SVIKVYNAINDOJS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper (I) diphenylphosphinate is an organometallic compound with the chemical formula C₁₂H₁₁CuO₂P. It is known for its pale green to light green solid form and is hygroscopic and moisture-sensitive . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Copper (I) diphenylphosphinate plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis reactions such as Suzuki and Sonogashira coupling reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the copper ion with the phosphinate ligand, which enhances the reactivity and selectivity of the compound in catalytic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper (I) diphenylphosphinate can be synthesized through the reaction of copper (I) chloride with diphenylphosphinic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Copper (I) diphenylphosphinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Copper (I) chloride
  • Copper (I) bromide
  • Copper (I) iodide
  • Copper (I) triphenylphosphine complexes

Comparison: Copper (I) diphenylphosphinate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other copper (I) compounds. For example, while Copper (I) chloride is commonly used in similar catalytic applications, the diphenylphosphinate ligand provides enhanced selectivity and efficiency in certain reactions .

Properties

IUPAC Name

copper(1+);diphenylphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIKVYNAINDOJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10CuO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648501
Record name Copper(1+) diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011257-42-3
Record name Copper(1+) diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copper (I) diphenylphosphinate
Reactant of Route 2
Reactant of Route 2
Copper (I) diphenylphosphinate
Reactant of Route 3
Reactant of Route 3
Copper (I) diphenylphosphinate
Reactant of Route 4
Copper (I) diphenylphosphinate
Reactant of Route 5
Copper (I) diphenylphosphinate
Reactant of Route 6
Copper (I) diphenylphosphinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.